Gamendazole is a synthetic compound classified as an indazole carboxylic acid. It has garnered attention for its potential as an orally active male contraceptive agent due to its antispermatogenic effects. Gamendazole functions by targeting specific proteins involved in cellular processes related to fertility, making it a subject of interest in reproductive biology and pharmacology.
Gamendazole was developed as a male contraceptive agent and is categorized under indazoles, which are heterocyclic compounds containing a fused benzene and pyrazole ring. The compound has been studied for its mechanism of action, particularly in relation to heat shock proteins and translation elongation factors that play crucial roles in cellular function and fertility regulation .
The synthesis of gamendazole involves several chemical methodologies. Notably, palladium-catalyzed reactions have been employed for the oxidative direct alkenylation of indazoles, which are essential in constructing the gamendazole framework. The synthetic pathway typically includes the following steps:
Gamendazole's molecular structure can be represented as follows:
The structure features an indazole core with a carboxylic acid functional group, contributing to its pharmacological properties. The specific arrangement of atoms within the molecule influences its binding affinity to target proteins, crucial for its mechanism of action .
Gamendazole undergoes various chemical reactions that are pivotal to its biological activity:
The mechanism by which gamendazole exerts its effects involves several key processes:
Gamendazole exhibits several notable physical and chemical properties:
These properties are significant for its formulation as a pharmaceutical agent .
Gamendazole has potential applications primarily in the field of reproductive health:
Gamendazole originated from systematic efforts to optimize lonidamine, an indazole carboxylic acid initially investigated as an anticancer agent. Lonidamine’s discovery in the 1970s revealed unexpected antispermatogenic effects, but clinical development was halted due to toxicity (muscle pain, hepatotoxicity). Researchers subsequently synthesized >150 analogues to improve safety and efficacy. Among these, adjudin (AF-2364) and gamendazole emerged as lead candidates due to their ability to disrupt Sertoli-germ cell junctions without severe systemic toxicity [1] [5].
Gamendazole’s chemical structure features a trifluoromethyl group and an acrylic acid moiety, distinguishing it from adjudin’s carbohydrazide group. Early studies demonstrated its superior oral bioavailability in rats compared to lonidamine, achieving 100% infertility at a single 6 mg/kg dose. However, reversibility remained incomplete (57% recovery), highlighting a key challenge in its contraceptive application [3] [5]. Structural optimizations later yielded H2-gamendazole, which replaced the acrylic acid with a propionic acid group to mitigate potential toxicity while retaining core biological activities [4] [8].
Table 1: Evolution of Key Indazole Carboxylic Acid Derivatives
Compound | Core Modification | Primary Application | Key Advancement |
---|---|---|---|
Lonidamine | Carboxylic acid | Anticancer/Antispermatogenic | First compound with antispermatogenic activity |
Adjudin (AF-2364) | Carbohydrazide | Male contraception | Reduced hepatotoxicity vs. lonidamine |
Gamendazole | Trifluoromethyl + acrylic acid | Male contraception | Oral efficacy; targets HSP90/EEF1A1 |
H2-Gamendazole | Propionic acid replacement | PKD therapy | Improved safety profile; triple-pathway inhibition |
Gamendazole’s therapeutic potential stems from its ability to simultaneously modulate multiple cellular targets:
This multi-target mechanism underpins gamendazole’s functional versatility:
Polycystic Kidney Disease (PKD)
Autosomal dominant PKD (ADPKD) affects ∼1:1000 individuals and lacks effective therapies beyond tolvaptan, which has tolerability issues. Gamendazole derivatives represent a promising strategy:
Table 2: Efficacy of H2-Gamendazole in Preclinical PKD Models
Model System | Treatment Protocol | Key Outcomes | Molecular Changes |
---|---|---|---|
Human ADPKD cyst cells | 10–50 µM H2-Gamendazole | ↓ Forskolin-induced Cl⁻ secretion by 70%; ↓ Cell proliferation by 40–60% | ↓ pERK, ↓ Rb phosphorylation, ↓ ERBB2/AKT/CDK4 |
Pkd1-KO mouse metanephroi | 1 µM H2-Gamendazole + cAMP | ↓ Cyst number and diameter by >50% | ↓ PCNA, ↓ CFTR expression |
Pkd1flox/flox:Pkhd1-Cre mice | 5 mg/kg/day (days 8–18) | ↓ Cystic index 60%; ↑ Survival 137%; ↓ Kidney weight/BW ratio | ↓ Inflammatory markers (IL-6, TNFα); ↓ Fibrosis |
Reproductive Biology
As a male contraceptive candidate, gamendazole offers a non-hormonal approach:
The compound’s dual applicability in PKD and contraception underscores a broader principle: targeting conserved cellular machinery (HSP90, cytoskeletal regulators) can yield tissue-selective effects based on differential pathway activation in disease states.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7